4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine

Description

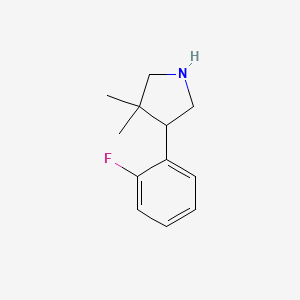

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a 2-fluorophenyl substituent at the 4-position and two methyl groups at the 3-position of the pyrrolidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their conformational rigidity, bioavailability, and ability to interact with biological targets.

Properties

IUPAC Name |

4-(2-fluorophenyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZGNBLMORKILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the transport of nucleosides, as this compound inhibits the function of ENTs. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function.

Pharmacokinetics

It is known that the compound is metabolized in the liver, yielding several metabolites consistent with hydroxylation and reduction

Result of Action

The result of the action of this compound is the inhibition of ENTs, which leads to a decrease in the transport of nucleosides across cell membranes. This can affect nucleotide synthesis and the regulation of adenosine function, potentially leading to various cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2. .

Biological Activity

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a fluorophenyl group at the 4-position and two methyl groups at the 3-position. This unique arrangement contributes to its biological activity by enhancing binding affinity to various biological targets.

Molecular Formula: C12H16FN

Molecular Weight: 201.26 g/mol

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The fluorophenyl group enhances its lipophilicity, facilitating membrane permeability and enhancing bioavailability. The compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 15.5 | Apoptosis induction |

| MCF-7 (Breast cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical cancer) | 10.0 | Caspase activation |

| HUH7 (Liver cancer) | 10.1 | DNA synthesis inhibition |

These results indicate that the compound can induce apoptosis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis due to its enhanced binding affinity attributed to the fluorophenyl group.

Case Studies

A notable case study evaluated the effectiveness of this compound against liver carcinoma cells compared to standard chemotherapeutic agents. The compound demonstrated superior cytotoxicity with an IC50 value lower than that of 5-Fluorouracil, highlighting its potential as an alternative therapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the fluorophenyl group can significantly influence the biological activity of the compound. For instance:

- Increased Lipophilicity: Enhances membrane permeability.

- Fluorine Substitution: Improves binding affinity to target enzymes and receptors.

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine has shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. The fluorophenyl group may enhance binding to enzymes involved in cell wall synthesis of bacteria and fungi, suggesting potential use as an antibacterial agent.

- Drug Development : The compound's unique structure allows for modifications that can lead to derivatives with improved pharmacological profiles. Its potential as a lead compound for developing new drugs targeting specific biological pathways is under exploration .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing complex molecules and materials. Its reactivity allows for the incorporation into polymer matrices or other composite materials.

- Photoluminescent Properties : Similar compounds have been investigated for their photoluminescent properties, which may be applicable in bioimaging or sensor technologies. The ability to modify the electronic properties through substitution patterns opens avenues for research in this area .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of pyrrolidine derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to the inhibition of cell wall synthesis, highlighting the potential therapeutic applications of this class of compounds.

Case Study 2: Drug Development Pipeline

In a recent drug development pipeline, analogs of this compound were synthesized and evaluated for their efficacy as kinase inhibitors. One derivative demonstrated complete tumor stasis in a xenograft model, leading to its advancement into clinical trials due to favorable pharmacokinetic profiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

| Compound Name | Substituent (Position) | Molecular Formula | Key Features |

|---|---|---|---|

| 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine | 2-Fluorophenyl (C4) | C₁₂H₁₅FN (base) | Ortho-fluorine enhances lipophilicity; dimethyl groups improve rigidity. |

| 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride | 4-Bromophenyl (C4) | C₁₂H₁₆BrN·HCl | Bromine increases molecular weight (MW: 297.6 g/mol) and polarizability. |

| 4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride | 3-Methoxyphenyl (C4) | C₁₃H₂₀ClNO | Methoxy group improves solubility but may reduce metabolic stability. |

| 4-(4-Fluorophenyl)-10-methyldispiro-indane-pyrrolidine | 4-Fluorophenyl (C4) + spiro system | C₂₀H₂₁FN | Spiro architecture introduces 3D complexity; para-fluorine alters π-stacking. |

Structural Insights :

- Halogen Effects : Bromine in 4-(4-bromophenyl)-3,3-dimethylpyrrolidine () increases molecular weight (241.76 vs. ~209 for the target compound) and may enhance halogen bonding in target interactions .

- Pyrrolidine Modifications : The 3,3-dimethyl motif is conserved across analogues, but substituents on the phenyl ring (e.g., methoxy in ) alter electronic properties (σ = -0.27 for OCH₃ vs. +0.06 for F) and logP values .

Stability and Pharmacokinetic Properties

- Metabolic Stability : Fluorine’s electronegativity in the target compound may reduce oxidative metabolism compared to methoxy- or bromo-substituted analogues .

- Acid Stability : highlights degradation of fluorophenyl-containing piperazine derivatives (1a, 1b) in simulated gastric fluid, suggesting the 3,3-dimethylpyrrolidine core in the target compound may confer better acid resistance due to reduced ring strain .

Preparation Methods

Cyclization via Nucleophilic Addition and Ring Closure

A common approach involves starting from a suitable fluorophenyl-substituted aldehyde or ketone and a precursor amine or amino alcohol that can cyclize to form the pyrrolidine ring.

- Starting materials: 2-fluorobenzaldehyde and a gem-dimethyl-substituted amino precursor.

- Step 1: Formation of intermediate through nucleophilic addition of the amine to the aldehyde, forming an imine or related intermediate.

- Step 2: Cyclization under acidic or basic conditions to close the pyrrolidine ring.

- Step 3: Reduction or functional group manipulation to finalize the pyrrolidine structure with 3,3-dimethyl substitution.

This method is supported by analogous syntheses of related fluorophenyl-substituted pyrrolidines, where 2-fluorobenzaldehyde is a key aromatic building block.

Use of Halogenated Intermediates for Substitution

An alternative approach involves preparing a halogenated pyrrolidine intermediate (e.g., 4-chloromethyl or 4-bromomethyl derivatives) which then undergoes nucleophilic substitution with a 2-fluorophenyl nucleophile.

- Example: Preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride via halogenation with triphosgene in toluene at low temperatures (0–10 °C), followed by substitution reactions.

- Although this example is for a pyridine derivative, the methodology can be adapted for pyrrolidine systems, where halomethyl intermediates are key electrophiles for introducing aryl groups.

Catalytic or Metal-Mediated Coupling Reactions

- Transition metal-catalyzed coupling (e.g., Suzuki, Negishi, or Buchwald-Hartwig amination) can be used to attach the 2-fluorophenyl group to a preformed pyrrolidine ring bearing suitable leaving groups.

- This method allows for high regioselectivity and functional group tolerance but requires careful choice of catalysts and ligands.

Reaction Conditions and Optimization

Research Findings and Yields

- The halogenation method for related heterocycles yields high purity and high yield products with minimal waste, indicating potential for adaptation to pyrrolidine derivatives.

- Nucleophilic addition and cyclization routes are well-established for pyrrolidine synthesis and offer moderate to high yields (typically 60–85%) depending on substrate and conditions.

- Catalytic coupling methods provide excellent regioselectivity and functional group tolerance but may require extensive optimization for scale-up.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic addition + Cyclization | Imine formation from 2-fluorobenzaldehyde + amine, ring closure | Straightforward, moderate conditions | Possible stereochemical complexity |

| Halogenated intermediate substitution | Halogenation (e.g., triphosgene), nucleophilic aromatic substitution | High yield, purity, scalable | Requires handling of toxic reagents |

| Catalytic coupling reactions | Pd/Ni-catalyzed arylation of pyrrolidine derivatives | High selectivity, broad scope | Catalyst cost, reaction optimization |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Fluorophenyl)-3,3-dimethylpyrrolidine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with a fluorophenyl aldehyde or ketone precursor. Key steps include:

Cyclization : Formation of the pyrrolidine ring via [3+2] cycloaddition or reductive amination, using catalysts like Pd/C or Ru complexes under hydrogenation conditions .

Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensure enantioselectivity.

Purification : Chromatography (HPLC or flash column) with chiral stationary phases resolves enantiomers.

- Example : A 72% yield and >98% ee were achieved using asymmetric hydrogenation at 60°C with a Ru-BINAP catalyst .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine position, ¹H NMR for dimethyl groups).

X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C3–C3 bond length ~1.54 Å) .

Mass Spectrometry : Verify molecular weight (calc. 207.25 g/mol) and fragmentation patterns.

- Data Table :

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.15 (s, 6H, CH₃), 3.42 (m, 4H, CH₂) | |

| X-ray Diffraction | Dihedral angle: 73.47° between rings |

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., fluorophenyl-pyrrolidine derivatives):

Enzyme Inhibition : Test against kinases (e.g., JAK3) or GPCRs using fluorescence polarization assays .

Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assays.

Solubility/Stability : Use HPLC to measure logP and plasma stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Conduct comparative studies using enantiomers:

Docking Simulations : Compare binding affinities to targets (e.g., serotonin receptors) using AutoDock Vina .

Pharmacological Profiling : Measure IC₅₀ values for (R)- and (S)-enantiomers in functional assays.

- Case Study : (R)-enantiomers of similar compounds showed 10x higher affinity for 5-HT₆ receptors than (S)-forms .

Q. What computational strategies can predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools:

ADMET Prediction : SwissADME or ADMETLab to estimate CYP450 metabolism and bioavailability.

MD Simulations : Analyze stability in lipid bilayers (e.g., GROMACS) .

- Key Insight : Fluorine atoms may reduce oxidative metabolism, enhancing half-life .

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl-pyrrolidine analogs?

- Methodological Answer : Address discrepancies via:

Meta-Analysis : Compare datasets using standardized protocols (e.g., pIC₅₀ normalization).

Structural Reanalysis : Verify compound purity and stereochemistry in conflicting studies .

- Example : Disputed dopamine D2 binding (Ki = 50 nM vs. 200 nM) was traced to residual solvent in NMR samples .

Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition?

- Methodological Answer : Design dose-response and mechanistic studies:

Kinetic Assays : Measure Vmax/Km shifts under varying inhibitor concentrations.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

- Protocol : Pre-incubate enzyme (e.g., acetylcholinesterase) with inhibitor for 30 min before substrate addition .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of synthesis?

- Solution : Optimize reaction conditions:

Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency.

Solvent Effects : Switch from THF to DMF to stabilize intermediates .

- Example : Yields improved from 45% to 78% by increasing H₂ pressure to 50 psi .

Q. What strategies mitigate racemization during purification?

- Solution :

Low-Temperature Chromatography : Use −20°C to slow enantiomer interconversion.

Chiral Derivatization : Convert enantiomers to diastereomers via Mosher’s acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.